Product packaging for Zinc citrate trihydrate(Cat. No.:CAS No. 178326-57-3)

Zinc citrate trihydrate

Cat. No.: B12709286
CAS No.: 178326-57-3
M. Wt: 628.4 g/mol
InChI Key: VSJRDSLPNMGNFG-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Zinc citrate trihydrate is a high-purity, white crystalline powder with the chemical formula Zn₃(C₆H₅O₇)₂·3H₂O and a molecular weight of 628.4 g/mol . It is characterized by its odorlessness, neutral taste, and stability up to 250°C . This organic zinc salt is slightly soluble in water and soluble in diluted acids , and it possesses a high zinc content of approximately 31.3% . This compound is of significant value in diverse research fields. In oral care studies, it is investigated for its antimicrobial and anti-plaque properties, with recent metataxonomic analyses showing that it can beneficially modulate the composition and function of the dental plaque microbiome, including reducing glycolysis and shifting bacterial communities . Its role in zinc metabolism and bioavailability is also a key area of biochemical research, as it is an effectively absorbed organic source of the essential trace element zinc . Furthermore, its properties are utilized in material science for the development of functional additives and in agricultural research as a micronutrient . The mechanism of action for its antimicrobial effects is primarily bacteriostatic; zinc ions interfere with bacterial enzymatic processes, such as glycolysis, thereby inhibiting metabolic activity and biofilm regrowth . As a nutritional source, the zinc cation (Zn²⁺) is a crucial cofactor for over 200 enzymes involved in nucleic acid metabolism, protein synthesis, and cell division . This product is classified as For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O17Zn3 B12709286 Zinc citrate trihydrate CAS No. 178326-57-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

178326-57-3

Molecular Formula

C12H16O17Zn3

Molecular Weight

628.4 g/mol

IUPAC Name

trizinc;2-hydroxypropane-1,2,3-tricarboxylate;trihydrate

InChI

InChI=1S/2C6H8O7.3H2O.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6

InChI Key

VSJRDSLPNMGNFG-UHFFFAOYSA-H

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Zn+2].[Zn+2].[Zn+2]

Origin of Product

United States

Chemical Synthesis and Preparation Methodologies

Precursor Materials and Reaction Pathways

The selection of precursor materials is a critical factor that dictates the reaction pathway and the purity of the final product. The most common precursors are citric acid and a variety of zinc-containing compounds.

The most direct and widely utilized methods for synthesizing zinc citrate (B86180) trihydrate involve the reaction of citric acid with a suitable zinc source, most commonly zinc oxide (ZnO) or zinc carbonate (ZnCO₃). google.com

When zinc oxide is used, it is typically added as a powder or an emulsion to an aqueous solution of citric acid. matec-conferences.orggoogle.com The reaction proceeds as a neutralization process, yielding zinc citrate, which then precipitates from the solution. The reaction is often facilitated by heating and stirring to ensure complete dissolution and reaction of the zinc oxide. google.comgoogle.com

The chemical equation for this reaction is: 3ZnO + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O google.com

Alternatively, zinc carbonate can be employed as the zinc source. google.com Similar to the process with zinc oxide, zinc carbonate is added to a citric acid solution. This reaction is also a neutralization reaction but is accompanied by the evolution of carbon dioxide gas.

The chemical equation for this pathway is: 3ZnCO₃ + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O + 3CO₂↑ google.com

In some industrial preparations, the zinc carbonate used as a precursor is itself synthesized by reacting zinc sulfate (B86663) (ZnSO₄) with sodium carbonate (Na₂CO₃). google.com

Zinc Source PrecursorReaction Equation with Citric AcidReference
Zinc Oxide (ZnO)3ZnO + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O google.com
Zinc Carbonate (ZnCO₃)3ZnCO₃ + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O + 3CO₂↑ google.com

Beyond the commonly used zinc oxide and zinc carbonate, other zinc compounds can serve as precursors. Research and patents have demonstrated the use of zinc nitrate (B79036) (Zn(NO₃)₂) and zinc hydroxide (B78521) (Zn(OH)₂) for the synthesis of zinc citrate. scienceasia.orggoogle.comwikipedia.org

For instance, a method for synthesizing zinc citrate trihydrate involves reacting zinc nitrate with citric acid in deionized water, often in the presence of a catalyst and aids to achieve a high yield in a short reaction time. google.com Similarly, zinc hydroxide can be reacted with a citric acid aqueous solution to produce zinc citrate. scienceasia.orgpatsnap.com The choice of precursor can influence reaction kinetics and the characteristics of the final product.

Crystallization Techniques and Process Optimization

The formation of the specific trihydrate crystalline structure is dependent on the crystallization technique and the precise control of reaction conditions.

Hydrothermal synthesis is a method employed to produce high-purity zinc citrate. scienceasia.org This technique involves reacting a zinc precursor, such as zinc hydroxide, with citric acid in an aqueous solution within a sealed, high-pressure reactor (an autoclave) at elevated temperatures (e.g., 120°C for 5 hours). scienceasia.orgmdpi.com This method can yield well-defined spherical particles, which offer benefits in terms of stability and fluidity. scienceasia.org Research has shown this method can produce high yields, with one study reporting a yield of 97.8%. scienceasia.org

The most prevalent industrial method for producing this compound is through a neutralization reaction. This process is characterized by the complete neutralization of citric acid with a high-purity zinc source, which is followed by precipitation and dehydration steps. google.com

The general procedure involves preparing a citric acid solution, often by heating to temperatures between 75-85°C. google.com The zinc precursor, such as zinc oxide or zinc carbonate, is then slowly added to the acid solution while stirring. google.com After the addition is complete, the mixture is heated further, typically to 90-95°C, and stirred for a defined period (e.g., 20-30 minutes) to ensure the reaction goes to completion. google.com The resulting this compound precipitates out of the solution and is then separated via centrifugation and subsequently dried. google.com

The final properties of the this compound crystals are highly dependent on the reaction conditions during synthesis and crystallization. Key parameters that are optimized include temperature, pH, reaction time, and stirring.

Temperature: Temperature plays a crucial role in both the reaction and the crystallization phases. The neutralization reaction is typically conducted at elevated temperatures, such as 90-95°C, to drive the reaction to completion. google.com The subsequent drying temperature, often in the range of 85-95°C, is critical for obtaining the stable trihydrate form. google.com The temperature can significantly affect the crystal shape as it influences the amount of water incorporated into the crystal structure. mdpi.com

pH: Controlling the pH of the reaction mixture is vital for achieving high purity and uniform particle size. mdpi.com For the synthesis of zinc citrate dihydrate, studies have shown that maintaining a final reaction pH between 4.5 and 5.5 is critical. mdpi.com One production method for zinc citrate crystals involves pausing the addition of the zinc oxide emulsion when the pH reaches 2.7-3.3 to better control the reaction and improve product purity. google.com

Reaction Time and Catalysts: The duration of the reaction and the use of catalysts can be optimized to improve yield and efficiency. One patented method describes a rapid, high-yield synthesis using a specific catalyst (4-tertiary butyl-cup scienceasia.orgarenes) and aids, with reaction times as short as 5-10 minutes at temperatures of 75-85°C. google.com

Synthesis MethodPrecursorsTemperatureTimeKey Optimization NotesReference
NeutralizationZinc Oxide, Citric AcidReaction: 90-95°C; Drying: 85-95°C20-30 minutes (reaction)Slow addition of zinc source is crucial. google.com
NeutralizationZinc Carbonate, Citric AcidReaction: 90-95°C; Drying: 85-95°C20-30 minutes (reaction)Mass ratio of zinc carbonate to citric acid solution optimized at 1:2-2.5. google.com
Hydrothermal SynthesisZinc Hydroxide, Citric Acid120°C5 hoursPerformed in a high-pressure reactor to yield spherical particles. scienceasia.org
Catalytic SynthesisZinc Nitrate, Citric AcidReaction: 75-85°C5-10 minutesUses a catalyst and aids for rapid, high-yield production. google.com

Influence of Reaction Conditions on Crystallization

pH-Dependent Synthesis Parameters

The pH of the reaction medium is a critical parameter in the synthesis of zinc citrate, influencing the formation and type of zinc citrate complexes. researchgate.nettandfonline.comnih.gov Different zinc citrate complexes can be interconverted by adjusting the pH of the aqueous solution. tandfonline.com For instance, a specific zinc citrate complex, [Zn(H2cit)(H2O)]n, is prepared from zinc nitrate hexahydrate and citric acid in an aqueous solution with a pH range of 1.5 to 3.0. researchgate.nettandfonline.com If this complex is suspended in water and the pH is raised to 7.0, it can be converted to another form upon precipitation with alcohol. tandfonline.com Conversely, lowering the pH of the resulting solution back to 2.0 can revert the complex to its original form. tandfonline.com

In the reaction between zinc oxide and citric acid, the pH increases as the reaction progresses, and the leveling-off of the pH indicates the completion of the reaction. google.com Maintaining the pH of the reaction's endpoint between 4.5 and 5.5 is crucial for achieving a high purity of zinc citrate dihydrate, with contents ranging from 97.0% to 99.8%. mdpi.com The pH of a 1% aqueous solution of the final this compound product typically falls within the range of 5.0 to 7.0. google.com

The interaction of zinc with citrate in soil is also pH-dependent. At a pH below the point of zero salt effect (PZSE) of the soil, citrate can increase zinc adsorption, while at a pH above the PZSE, it can decrease zinc adsorption. researchgate.net

Temperature Effects on Hydrate (B1144303) Formation

Temperature plays a significant role in the synthesis of zinc citrate, particularly in determining the hydrate form and crystal morphology. mdpi.com The synthesis of this compound often involves heating. For example, one method involves heating a solution of citric acid to between 38°C and 42°C before reacting it with a zinc oxide suspension. google.com Another process heats the citric acid solution to 75-85°C, and after adding zinc carbonate or zinc oxide, the mixture is further heated to 90-95°C. google.com A different synthesis method specifies heating the initial citric acid solution to 55-65°C and then conducting the reaction at 75-85°C. google.com

Thermogravimetric analysis (TGA) reveals the thermal stability and water content of zinc citrate. The decomposition of zinc citrate occurs in stages at different temperatures. matec-conferences.orgscienceasia.org One study showed a mass reduction at temperatures from 25°C to 200°C, attributed to the loss of adsorbed water. scienceasia.org The decomposition of the structural water is reported to occur at higher temperatures. scienceasia.org For instance, thermal decomposition of zinc citrate to zinc oxide has been observed to complete at 400°C. capes.gov.br The formation of different hydrates, such as the dihydrate versus the trihydrate, is influenced by these temperature parameters during synthesis. google.com

Role of Stirring and Reaction Time

Effective stirring and controlled reaction times are essential for the successful synthesis of this compound, ensuring complete reaction and high product quality. In a typical process, a citric acid solution is prepared and filtered, after which a zinc oxide suspension is added under agitation. google.com The mixture is then continuously stirred for a period at a controlled temperature until the reaction is clear, indicating completion. google.com

The intensity of stirring can impact the reaction's efficiency. One production technique employs variable frequency control for stirring, with speeds exceeding 500 revolutions per minute to enhance the reaction. google.com The reaction time can be relatively short, with one method reporting a reaction time of just 5-10 minutes. google.com In another process, after the addition of zinc carbonate or zinc oxide to the citric acid solution, the mixture is stirred for 20-30 minutes at an elevated temperature. google.com Monitoring the reaction progress is crucial; in one procedure, a clear solution of zinc citrate was obtained after 30 minutes of agitation at room temperature, with most of the reaction completing within the first 5 minutes. google.com Following the reaction, the solution is typically allowed to stand for 24 to 48 hours to facilitate crystallization. google.com

Control of Particle Formation and Morphology

The control of particle formation and morphology is critical in the synthesis of zinc citrate, as these characteristics influence the material's properties and applications. The morphology of zinc citrate can be influenced by various factors, including the concentration of reactants and temperature. rsc.orgrsc.org

Studies on the effect of citrate on zinc oxide crystallization show that increasing citrate concentration can alter the crystal habit, leading to different morphologies. rsc.orgrsc.org At low citrate concentrations, the aspect ratio of hexagonal prismatic ZnO crystals decreases. rsc.org As the concentration increases, porous spherical aggregates form, and at high citrate concentrations, plate-like zinc citrate particles can be produced. rsc.orgrsc.org The temperature of the synthesis also affects the morphology; for instance, sheet-like crystals might form at 35°C, while rod-like crystals are observed at 95°C. mdpi.com

The use of additives can also control particle formation. For example, polymers can be used to influence the size and shape of ZnO micro- and nanostructures. researchgate.net In one synthesis method for this compound, the granularity of the zinc oxide raw material is controlled to be below 180 mesh to ensure a high-quality product. google.com The resulting this compound is described as a white to almost white powder or as white granulated powder. jungbunzlauer.comchemimpex.com One study synthesized zinc citrate with a morphology of microspheres with nanosheets on the surface using a hydrothermal method. scienceasia.orgscienceasia.org

Enhancement of Product Purity and Yield

Several strategies are employed to enhance the purity and yield of this compound during its synthesis. The precise ratio of reactants is a key factor. One process specifies a weight ratio of citric acid (as anhydride) to zinc oxide of 1:0.65-0.70, which has been shown to produce medicinal zinc citrate with a purity of over 99% and a yield of over 87%. google.com This is an improvement over older methods where the ratio was 1:0.58, resulting in about 98% purity and a yield below 85%. google.com

The physical characteristics of the reactants also play a role. Using zinc oxide with a granularity below 180 mesh is a preferred condition for improving purity and yield. google.com The reaction conditions, such as temperature and stirring, are also optimized. For instance, maintaining an initial reaction temperature between 38°C and 40°C and using high stirring speeds (over 500 rev/min) are beneficial. google.com

Post-reaction purification steps are also critical. After the reaction is complete, the solution is typically filtered while hot. google.com The filtrate is then cooled to room temperature and allowed to stand for 24 to 48 hours to promote crystallization. google.com The resulting solid product is then subjected to centrifugation, filtration, rinsing, and drying to obtain the final high-purity product. google.com One method involves washing the solids with absolute ethyl alcohol before vacuum drying. google.com Another synthesis using zinc hydroxide and citric acid in a hydrothermal reaction reported a high yield of 97.8%. scienceasia.org

Formation and Interconversion of Zinc Citrate Hydrates

Zinc citrate can exist in different hydrated forms, primarily as a dihydrate and a trihydrate. jungbunzlauer.com The formation of a specific hydrate is dependent on the synthesis conditions.

Dihydrate versus Trihydrate Production Strategies

The production of either zinc citrate dihydrate or trihydrate can be targeted by controlling the synthesis parameters. This compound is noted to have better fluidity and is easier to store compared to the dihydrate form, making it suitable for applications where moisture content is a factor. google.com

A common method for producing this compound involves reacting zinc carbonate or zinc oxide with a citric acid solution. google.com In one process, the mass ratio of zinc carbonate to citric acid solution is 1:2-2.5, and for zinc oxide, it is 1:3-4. google.com The reaction is heated to 90-95°C and stirred, followed by centrifugation, dehydration, and drying at 85-95°C to yield the trihydrate. google.com Another method to synthesize the trihydrate involves reacting citric acid and a zinc compound at 55-65°C in the presence of a specific catalyst and aids. google.com

The distinction between the dihydrate and trihydrate can be made through thermal analysis. When dried at 180°C for 6 hours, a moisture content of 8.6% or more indicates the trihydrate form, whereas a moisture content between 5.8% and 6.5% suggests the dihydrate. google.com While the trihydrate form has been developed for its favorable physical properties, the dihydrate is also commercially available and is specified according to the USP (United States Pharmacopeia). jungbunzlauer.compreparedfoods.com

Factors Influencing Hydrate Stability and Conversion

The stability of zinc citrate hydrates, particularly the distinction between the dihydrate and trihydrate forms, is influenced by several physical and environmental factors. The trihydrate form is often noted for its superior physical properties compared to the dihydrate.

Physical Stability: this compound is reported to have better fluidity and is less prone to caking during storage than zinc citrate dihydrate. google.comgoogle.com This enhanced stability makes it a preferred form for various applications where flowability and handling are important. google.com

Thermal Stability: Temperature is a critical factor in the stability of hydrates. Hydrated salts can lose their water of crystallization upon heating. echemi.com A thermal analysis of zinc citrate, identified as the dihydrate form, showed that the decomposition process, which includes water loss, begins at approximately 50°C and proceeds in multiple stages as the temperature increases to 420°C. matec-conferences.org Despite this water loss, the fundamental crystal structure of the citrate was reported to remain unchanged in the temperature range of 25-250°C. matec-conferences.org The specific drying temperature used in synthesis, such as 85-95°C, is chosen to produce the stable trihydrate form. google.com

Humidity: The relative humidity of the storage environment can affect hydrate stability. While specific studies on zinc citrate are limited, the general principle for hydrated salts is that they can absorb moisture from the air under high humidity conditions, which could potentially alter the hydration state. nih.gov Conversely, exposure to very low humidity can lead to the loss of water molecules from the crystal structure. echemi.comnih.gov Hydrates will naturally lose water to the atmosphere over time, a process that can be accelerated by factors like heat or increased surface area from milling. echemi.com

There is limited direct research detailing the specific conditions for the conversion between zinc citrate dihydrate and trihydrate. The synthesis methods described in the literature focus on directly preparing the desired trihydrate form by controlling reaction and drying conditions. google.comechemi.com

Table 2: Comparison of Zinc Citrate Hydrates

Property Zinc Citrate Dihydrate This compound
Water Content Approx. 5.8% google.com Approx. 8.6% google.com
Physical Form Prone to caking google.com Better fluidity, less caking google.comgoogle.com
Storage Less stable during storage google.com Easier to store google.comgoogle.com
Specification Specified according to USP jungbunzlauer.com Specified for food, pharmaceutical, and oral care grades jungbunzlauer.com

Structural Elucidation and Coordination Chemistry

Spectroscopic and Analytical Characterization Techniques

A suite of analytical methods is employed to characterize zinc citrate (B86180) trihydrate, each providing a unique piece of the structural puzzle.

FT-IR spectroscopy is a powerful tool for probing the coordination environment of the citrate ligand with the zinc ion. The infrared spectrum of zinc citrate trihydrate displays characteristic absorption bands that confirm the binding of the carboxylate groups of the citrate molecule to the zinc center.

Key spectral features include:

A strong absorption peak around 1580 cm⁻¹, which is attributed to the asymmetric stretching vibration of the coordinated carboxylate (COO⁻) groups.

A broad absorption band centered around 3450 cm⁻¹ corresponds to the O-H stretching vibrations of the hydrogen-bonded water molecules, confirming the trihydrate nature of the compound.

The positions and shapes of these bands suggest that the carboxylate groups are involved in either bidentate chelation or bridging interactions with the zinc ions, leading to a polymeric structure in the solid state. This is further supported by the compound's poor solubility. The infrared data helps to distinguish between simple unidentate coordination and more complex binding modes.

Table 1: Key FT-IR Spectral Data for this compound

Functional Group Wavenumber (cm⁻¹) Interpretation
Coordinated Carboxylate (asymmetric stretch) ~1580 Indicates binding of citrate's carboxyl groups to zinc.
Hydrogen-bonded Water (O-H stretch) ~3450 Confirms the presence of water of hydration.

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique well-suited for determining the local atomic environment around the zinc atoms in this compound. Although specific EXAFS studies on this compound are not widely published, the technique has been successfully applied to other zinc and tin citrate species. bath.ac.ukscience.govscience.gov For zinc citrate, EXAFS could reveal the number and distance of neighboring oxygen atoms from the citrate and water molecules, as well as zinc atoms in the coordination sphere. This information is crucial for building a model of the immediate solvation and coordination shell around the zinc centers, which is thought to be a six-coordinated zinc ion. science.govscience.gov

Thermal analysis techniques like TGA and DSC are critical for understanding the thermal stability of this compound and quantifying its water content.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA can quantify the loss of water molecules upon heating. For example, a related compound, zinc nitrate (B79036) trihydrate, shows a loss of approximately three water molecules between 105-120°C. A similar multi-step decomposition is expected for this compound, with the initial weight loss corresponding to the dehydration process, followed by the decomposition of the anhydrous zinc citrate at higher temperatures.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing phase transitions and decomposition events. DSC analysis of this compound would show endothermic peaks corresponding to the energy required to remove the water molecules and subsequent exothermic peaks related to the decomposition of the citrate ligand.

Table 2: Expected Thermal Decomposition Stages of this compound

Temperature Range (°C) Event Expected Mass Loss
~100-150 Dehydration (Loss of 3 H₂O) ~8.7%
>250 Decomposition of anhydrous zinc citrate Significant

Electron microscopy techniques are used to visualize the morphology and elemental composition of this compound particles.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the material. SEM studies would reveal the particle shape, size distribution, and degree of agglomeration of this compound powders.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure and morphology of the particles. science.gov TEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDS), can confirm the elemental composition of the material, ensuring the presence of zinc, carbon, and oxygen in the expected ratios.

These are elemental analysis techniques used to determine the concentration of zinc and other elements in a sample.

X-ray Fluorescence (XRF) is a non-destructive technique that can identify and quantify the elemental composition of a solid sample. It is capable of measuring metals like zinc. ni.ac.rs

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique for determining the concentration of specific metal elements. researchgate.net AAS would be used to accurately measure the zinc content in a prepared solution of this compound, which is crucial for verifying the stoichiometry of the compound. researchgate.net

Crystallographic Analysis of Solid-State Structures

The definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid is X-ray crystallography. Studies on zinc citrate complexes have revealed complex polymeric structures.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis of a zinc citrate complex, specifically [Zn(H₂cit)(H₂O)]n, provides critical insights into its structure. nih.gov The analysis shows that this compound crystallizes in the monoclinic system with the space group P2(1)/c. nih.gov The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined from these diffraction studies.

Table 1: Crystallographic Data for [Zn(H₂cit)(H₂O)]n
ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2(1)/c nih.gov
a (Å)6.1552(13) nih.gov
b (Å)14.546(3) nih.gov
c (Å)9.581(2) nih.gov
β (°)102.66(2) nih.gov
Volume (ų)836.9(4) nih.gov
Z2 nih.gov

Coordination Environment of Zinc(II) Ions

In the solid-state structure of the [Zn(H₂cit)(H₂O)]n complex, the zinc(II) ion is found in an octahedral coordination environment. nih.gov This means each zinc ion is centrally located and bonded to six other atoms. This coordination geometry is a common and stable arrangement for zinc(II) complexes. The ligands involved in this coordination sphere are derived from both the citrate molecule and water molecules, fulfilling the coordination requirements of the central metal ion. nih.gov

Citrate Ligand Binding Configurations (e.g., Tridentate Chelation)

The citrate molecule is a versatile ligand due to its multiple potential donor sites—three carboxylate groups and one hydroxyl group. In the studied crystalline structure, the citrate ligand demonstrates a tridentate chelation binding mode. nih.gov It coordinates to the Zn(II) ion using the oxygen atoms from its α-hydroxyl group, the α-carboxylate group, and one of the two β-carboxylate groups. nih.gov This chelation, where a single ligand binds to the central metal ion through multiple donor sites, significantly enhances the stability of the resulting complex.

Polymeric and Helical Chain Architectures

The tridentate binding of the citrate ligand and its ability to bridge metal centers leads to the formation of a one-dimensional polymeric structure. Specifically, the [Zn(H₂cit)(H₂O)]n complex assembles into a chiral helical chain that propagates along the a-axis of the crystal. nih.gov This helical arrangement is formed via bridging oxygen atoms from the α-carboxylate group of the citrate ligand, which links adjacent zinc centers. nih.gov These chains are further organized and stabilized within the crystal lattice through a network of hydrogen bonds.

Solution-Phase Complexation Dynamics

In an aqueous environment, the interactions between zinc(II) ions and citrate are dynamic, leading to the formation of various complex species depending on factors like pH and reactant concentrations.

Speciation and Stability Constants of Zinc-Citrate Complexes

Potentiometric titration studies have been employed to identify the different zinc-citrate species that exist in equilibrium in an aqueous solution and to determine their stability. nih.govresearchgate.net The speciation is highly pH-dependent. nih.gov The primary species identified include [Zn(cit)]⁻, a protonated form [Zn(cit)H], a bis-citrate complex [Zn(cit)₂]⁴⁻, and a dinuclear species [Zn₂(cit)₂H₋₂]⁴⁻. nih.gov

The stability of these complexes is quantified by their formation constants (or stability constants), typically expressed as logarithmic values (log β). These constants provide a measure of the strength of the interaction between the metal ion and the ligand. Higher values indicate greater stability. The stability constants for various protonated and non-protonated zinc-citrate complexes have been determined under specific conditions.

Table 2: Comparison of Stability Constants (log β) for Zinc-Citrate Complexes
Complex Specieslog β (at 1:1 ratio)Reference
MH₂L⁰3.35 ± 0.04 researchgate.net
MHL⁻5.15 ± 0.015 researchgate.net
M = Zn(II), H₄L = Citric Acid. Conditions: 1:1 Metal to Ligand molar ratio.

These studies show a complex interplay of equilibria in solution, with different species dominating at different pH values. researchgate.net The formation of these various complexes is crucial for understanding the behavior and bioavailability of zinc in the presence of citrate.

pH-Dependent Complexation Patterns and Dissociation

The formation and dissociation of zinc citrate complexes are intricately linked to the pH of the surrounding aqueous medium. The solubility of zinc citrate is generally higher in acidic solutions. solubilityofthings.com Scientific studies show that the complexation of zinc ions with citrate begins at approximately pH 3, with the proportion of complexed zinc increasing as the pH rises. nih.gov

The interconversion of different zinc citrate complexes in solution demonstrates clear pH-dependent patterns. researchgate.net For instance, a specific coordination polymer, [Zn(H2cit)(H2O)]n, has been synthesized and characterized from aqueous solutions at a pH range of 1.5 to 3.0. researchgate.netresearchgate.net In this particular structure, the citrate molecule binds to the Zinc(II) ion in a tridentate fashion. researchgate.net As the pH changes, the distribution of citrate species (citrate³⁻, Hcitrate²⁻, and H₂citrate⁻) is altered, which in turn affects the nature of the zinc citrate complexes formed. researchgate.net For example, in solutions containing zinc citrate and glycine, the pH ranges from 4.5 to 5.5, where a significant portion of the citrate exists as Hcitrate²⁻ and H₂citrate⁻. researchgate.net

The complexation does not increase linearly with pH; a plateau spanning 2 to 3 pH units is observed in the complexation curves. nih.gov At a neutral pH of 7.3, the zinc-citrate system is characterized by the presence of ZnCit⁻ and Zn(Cit)₂⁴⁻ complexes. researchgate.net The stability of these complexes is quantified by their dissociation constant. For zinc citrate, a dissociation constant (K) of 2.19 x 10⁻⁴ has been measured at 25°C, indicating the equilibrium between the complexed and dissociated ions in solution. nii.ac.jp

Table 1: pH-Dependent Characteristics of Zinc Citrate Complexation

pH Range Observed Species/Complex Key Characteristics
1.5 - 3.0 [Zn(H₂cit)(H₂O)]n Formation of a coordination polymer. researchgate.netresearchgate.net
~3.0 Onset of complexation Zn(II)-Citrate complexes begin to form. nih.gov
4.5 - 5.5 Hcitrate²⁻ and H₂citrate⁻ Predominant citrate species in the presence of glycine. researchgate.net
6.5 Zinc-Glucose-Citrate complex A water-soluble complex is synthesized at this pH. researchgate.net

Mixed-Ligand Complex Formation in Aqueous Media

Zinc citrate can participate in the formation of mixed-ligand complexes, where the zinc ion is coordinated to citrate as well as other organic molecules. These interactions are crucial as they can significantly alter the compound's properties, most notably its solubility.

Interaction with Amino Acids (Glycine, Alanine (B10760859), Serine)

The addition of certain amino acids to an aqueous solution of zinc citrate has a pronounced effect on its solubility. Studies have demonstrated that glycine, alanine, and serine can all enhance the solubility of zinc citrate, though this typically requires a high molar excess of the amino acid, ranging from 10 to 50 times that of the zinc salt. researchgate.net

The interaction between the amino acid and the zinc salt can lead to the formation of either direct zinc-amino acid complexes or, more pertinently, mixed-ligand complexes involving citrate. researchgate.net In these mixed-ligand structures, the amino acids typically coordinate with the Zn(II) ion through their carboxylate oxygen and amino nitrogen atoms.

Among the three tested amino acids, serine exhibits the greatest effect on enhancing zinc citrate solubility. Glycine has an intermediate effect, while alanine is the least effective of the three. researchgate.net This trend suggests a relationship between the amino acid's structure and its complexing power. researchgate.net

Table 2: Enhancement of Zinc Citrate Solubility by Amino Acids This interactive table shows the relative effectiveness of different amino acids in increasing the solubility of zinc citrate.

Amino AcidMolar Excess RequiredRelative Enhancement Effect
Serine > 30High researchgate.net
Glycine > 30Medium researchgate.net
Alanine > 30Low researchgate.net
Interaction with Carbohydrates (Glucose)

Zinc citrate also forms mixed-ligand complexes with carbohydrates like glucose. A water-soluble zinc-glucose-citrate (ZnGC) complex has been synthesized at a pH of 6.5. researchgate.net Structural investigations of this complex revealed that the zinc ion is linked to the citrate molecule through a coordinate bond. The glucose molecule, in turn, is associated with the complex via intermolecular hydrogen bonding. researchgate.netgoogle.com

The formation of this complex influences the stereoisomeric equilibrium of glucose in the aqueous solution. google.com This interaction demonstrates that carbohydrates can play a significant role in the coordination chemistry of zinc citrate, primarily by stabilizing the complex in solution.

Impact on Zinc Solubility and Precipitation Inhibition

The formation of mixed-ligand complexes is a key mechanism for increasing the solubility of zinc citrate and preventing its precipitation from aqueous solutions. As established, the addition of amino acids like glycine, alanine, and serine enhances the solubility of the otherwise slightly soluble zinc citrate by forming soluble mixed-ligand complexes. researchgate.net

Similarly, interaction with carbohydrates can inhibit the precipitation of zinc citrate. Research indicates that sugars, particularly those of a higher molecular weight, are more effective in preventing the formation of zinc citrate precipitate. researchgate.net This is achieved through the formation of soluble complexes, such as the zinc-glucose-citrate complex, where the carbohydrate component helps to keep the zinc citrate in solution. researchgate.net

Biological Activity and Molecular Mechanisms in Vitro and Animal Models

Modulation of Cellular Metabolism and Enzymatic Function

Zinc is a fundamental component of cellular metabolism, critically influencing the function of numerous proteins and enzymes that drive essential biochemical reactions.

Zinc as a Cofactor for Metalloproteins and Enzymes

Zinc ions are indispensable for the structural integrity and catalytic activity of a vast number of enzymes and proteins, collectively known as metalloproteins. nih.govnih.gov It is estimated that approximately 10% of the human proteome may bind to zinc. nih.gov Zinc's chemical stability, stemming from its full d shell, allows it to adopt various coordination geometries, which is crucial for the dynamic conformational changes required during enzymatic catalysis. nih.gov

Zinc's role as a cofactor spans all six classes of enzymes. acs.org In many hydrolytic enzymes, a zinc-bound water molecule is a key feature of the active site. The Lewis acidity of the zinc ion facilitates the deprotonation of this water molecule to generate a potent nucleophile, a hydroxide (B78521) ion, at physiological pH. acs.org The affinities of proteins for zinc ions vary significantly, with catalytic zinc ions generally being held more tightly than those involved in structural or regulatory roles. nih.gov

Table 1: Examples of Zinc-Dependent Enzymes and their Functions

Enzyme ClassExample EnzymeFunction
OxidoreductasesAlcohol dehydrogenaseMetabolism of alcohols
TransferasesDNA methyltransferasesEpigenetic regulation
HydrolasesCarbonic anhydrasepH regulation, respiration
LyasesAldolaseGlycolysis
IsomerasesPhosphomannose isomeraseCarbohydrate metabolism
LigasesDNA ligaseDNA repair and replication

Influence on DNA and Protein Synthesis Pathways

Zinc is fundamentally required for the processes of DNA replication and protein synthesis, which are central to cell growth and division. biocyclopedia.comoptimumdirectcare.com Its involvement is multifaceted, extending from the synthesis of nucleic acids to the structural integrity of ribosomes. biocyclopedia.com

RNA polymerases, the enzymes responsible for transcribing DNA into RNA, are zinc metalloenzymes that require zinc ions for their catalytic activity. cambridge.org A deficiency in zinc can lead to an accumulation of amino acids and a decrease in protein content, a process that is reversed upon the re-supply of zinc. biocyclopedia.com This is because zinc is a structural component of ribosomes, and in its absence, ribosomes can disintegrate. biocyclopedia.com

Regulation of Cell Division and Apoptosis Mechanisms

Zinc is a critical regulator of the cell cycle, cell proliferation, differentiation, and apoptosis (programmed cell death). mdpi.comnih.gov It is essential for the transition from the G1 to the S phase of the cell cycle and for DNA synthesis. mdpi.com Insufficient zinc levels can lead to an arrest in DNA synthesis and cell growth. mdpi.com Furthermore, zinc appears to be involved in tubulin polymerization, a key process in the formation of the mitotic spindle during cell division. mdpi.com

The role of zinc in apoptosis is complex and can be cell-type specific, with reports of both pro-apoptotic and anti-apoptotic effects. nih.govnih.gov Intracellular labile zinc pools are thought to be key regulators of apoptosis. nih.gov Some studies suggest that zinc can prevent apoptosis by modulating the levels of proteins in the Bcl-2 family, such as increasing the anti-apoptotic Bcl-2 to pro-apoptotic Bax ratio. nih.gov Conversely, in some cancer cell lines, treatment with zinc can induce apoptosis by activating caspases, which are key executioner enzymes in the apoptotic cascade. mdpi.com It is hypothesized that intranuclear zinc pools may act to suppress the DNA fragmentation that is a hallmark of apoptosis, while also being essential for the processes of mitosis. taylorfrancis.com

Interaction with Cellular Signaling Pathways

Zinc ions are not only structural and catalytic components but also act as signaling molecules, modulating a variety of intracellular communication pathways that govern cellular responses.

Regulation of Transcription Factor Activity (e.g., Zinc Finger Proteins)

A significant portion of zinc's regulatory influence is exerted through its interaction with a large and diverse family of proteins known as zinc finger proteins. ontosight.ainih.gov These proteins are characterized by the presence of one or more zinc finger domains, which are small structural motifs where a zinc ion is coordinated by cysteine and/or histidine residues, stabilizing the protein's fold. wikipedia.org This stable structure allows zinc finger proteins to bind to DNA, RNA, other proteins, and lipids, thereby participating in a wide array of cellular processes. nih.govwikipedia.org

Zinc finger proteins are among the most abundant proteins in eukaryotic genomes and play crucial roles in gene transcription, DNA repair, chromatin remodeling, and RNA processing. nih.govfrontiersin.org Many transcription factors, which are proteins that control the rate of gene transcription, contain zinc finger domains that recognize and bind to specific DNA sequences in the promoter regions of genes. ontosight.ainumberanalytics.com For instance, the transcription factor Sp1, which is involved in the expression of a wide range of genes, has a functional zinc-finger domain. cambridge.org The metal occupancy of these zinc finger domains can be a crucial factor in regulating gene expression. cambridge.org

Table 2: Classes of Zinc Finger Proteins and their Functions

Zinc Finger ClassCoordinating ResiduesFunction
Cys2His2 (C2H2)2 Cysteine, 2 HistidineDNA binding, transcriptional regulation
Cys44 CysteineNuclear hormone receptors
Cys66 CysteineTranscriptional activation (e.g., in yeast)

Impact on Oxidative Stress Response and Redox Homeostasis

Zinc plays a critical role in the cellular defense against oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. nih.govnih.gov A decrease in zinc availability has been associated with an increase in cellular oxidants and alterations in antioxidant defense components. nih.gov

The antioxidant properties of zinc are mediated through several mechanisms:

Cofactor for Antioxidant Enzymes: Zinc is a cofactor for key antioxidant enzymes such as copper-zinc superoxide (B77818) dismutase (SOD1), which catalyzes the dismutation of superoxide radicals. researchgate.net

Protection of Thiol Groups: Zinc can bind to sulfhydryl (thiol) groups in proteins, protecting them from oxidation. nih.gov

Induction of Metallothionein (B12644479): Zinc induces the synthesis of metallothioneins, which are cysteine-rich proteins that can scavenge hydroxyl radicals and sequester ROS. nih.govresearchgate.net

Regulation of Redox-Sensitive Signaling: Zinc can modulate redox-sensitive signaling pathways. For example, it can influence the activity of the transcription factor Nrf2, which regulates the expression of numerous antioxidant genes. nih.gov

Inhibition of Pro-oxidant Enzymes: Zinc can inhibit the activity of enzymes that generate ROS, such as NADPH oxidase. nih.govconsensus.app

Through these multifaceted actions, zinc contributes significantly to maintaining cellular redox homeostasis and protecting cells from oxidative damage. nih.gov

Immunomodulatory Mechanisms at a Cellular Level

The immunomodulatory effects of zinc are critical to maintaining a balanced immune system. researchgate.netnih.gov In vitro studies on mixed lymphocyte cultures demonstrate that zinc ions can influence T-cell differentiation. Specifically, zinc has been shown to reduce the pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) cells. researchgate.net Concurrently, it promotes an increase in regulatory T-cells, which are crucial for immune tolerance and preventing excessive inflammatory responses. researchgate.net However, the citrate (B86180) component may have opposing effects, as it has been observed to reduce regulatory T-cells. researchgate.net These studies suggest that zinc and citrate can independently regulate immune cell populations and their functions. researchgate.netnih.gov

Mechanisms Affecting Inflammation (e.g., NF-kappaB, TRAF pathway)

Zinc citrate trihydrate exerts its anti-inflammatory effects by modulating key signaling pathways, most notably the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. researchgate.netnih.gov The zinc ion is a critical modulator of this pathway, which controls genes involved in inflammation, immune responses, and cell survival. researchgate.netnih.gov

A primary mechanism involves the upregulation of A20 (also known as tumor necrosis factor-alpha-induced protein 3 or TNFAIP3), a zinc-finger protein that acts as a negative feedback regulator of NF-κB signaling. researchgate.netnih.gov By increasing the expression of A20, zinc effectively dampens the inflammatory cascade. A20 functions by interfering with TNF receptor-associated factor (TRAF) signaling, a critical upstream step in NF-κB activation. Studies have shown that zinc sufficiency promotes the binding of A20 to TRAF complexes, thereby inhibiting the pathway and reducing the production of inflammatory cytokines like TNF-α and IL-1β.

Furthermore, zinc has been shown to inhibit the activation of NF-κB by other means, such as suppressing Toll-like receptor 2 (TLR2) surface expression on keratinocytes, which can be stimulated by bacteria like Cutibacterium acnes. This inhibition of TLR2, an upstream receptor in the inflammatory cascade, further contributes to the reduction of pro-inflammatory cytokine release.

Effects on Microbial Physiology and Ecology (In Vitro and Ex Vivo Models)

Antimicrobial Mechanisms of Action

Zinc citrate's antimicrobial activity stems from the release of zinc ions (Zn²⁺), which act through multiple mechanisms to inhibit microbial growth and function. These mechanisms include the disruption of the bacterial cell membrane structure, leading to a loss of integrity. Zinc ions can also interfere with essential metabolic processes by inhibiting the normal function of various bacterial enzymes. Additionally, zinc has been shown to prevent bacterial adhesion to surfaces and inhibit the formation of biofilm, a crucial step in the development of many oral diseases.

Bacteriostatic and Bactericidal Properties against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli, Streptococcus mutans, Porphyromonas gingivalis)

The effectiveness of zinc citrate as an antimicrobial agent has been evaluated against several key bacterial strains with varying results. It is generally considered to have broad bacteriostatic properties, meaning it inhibits bacterial reproduction, rather than being outright bactericidal (killing bacteria).

Staphylococcus aureus and Escherichia coli : In vitro studies have demonstrated that zinc complexes, including a zinc-glucose-citrate complex, possess antibacterial activity against both the Gram-positive S. aureus and the Gram-negative E. coli. One study found that a novel zinc-glucose-citrate complex had a higher antibacterial activity against these strains compared to zinc chloride. Another study confirmed that zinc citrate, as part of a therapeutic regimen in an animal model, exhibited antimicrobial effects against clinically isolated E. coli.

Streptococcus mutans : The effect of zinc citrate on this primary cariogenic bacterium is less clear. Some research indicates that zinc citrate has limited to no inhibitory effect on the growth of S. mutans, possibly due to its low solubility, which may hinder its diffusion and effectiveness in standard in-vitro tests. nih.gov A systematic review also noted a study where zinc citrate did not significantly inhibit the viable count of S. mutans. However, other studies using mixed-culture chemostat models have shown that zinc citrate can inhibit S. mutans, particularly when combined with other agents.

Porphyromonas gingivalis : This bacterium is a major pathogen in periodontal disease. While direct studies on zinc citrate are limited, research on other zinc compounds like zinc oxide (ZnO) has shown significant antibacterial action against P. gingivalis. ZnO nanoparticles were found to effectively inhibit the growth of P. gingivalis at low concentrations and disrupt its cell walls. Given that the antimicrobial action is primarily driven by the zinc ion, these findings suggest a potential inhibitory role for zinc citrate against this periopathogen.

The following table summarizes the observed antimicrobial properties of zinc citrate and related zinc compounds against specific bacterial strains.

Bacterial StrainCompound TestedObserved EffectReference(s)
Staphylococcus aureusZinc-glucose-citrate complexAntibacterial activity observed.
Escherichia coliZinc-glucose-citrate complex, Zinc citrateAntibacterial activity observed.
Streptococcus mutansZinc citrateConflicting results; some studies show little to no effect, while others show inhibition in specific models. nih.gov
Porphyromonas gingivalisZinc Oxide (ZnO) NanoparticlesSignificant antibacterial activity and cell wall disruption observed.
Inhibition of Microbial Enzyme Activity (e.g., P. acnes lipases, glycolysis)

A key aspect of zinc citrate's antimicrobial action is its ability to inhibit specific microbial enzymes that are crucial for bacterial survival and pathogenicity.

Inhibition of P. acnes Lipases : The bacterium Propionibacterium acnes (recently reclassified as Cutibacterium acnes) is strongly implicated in the inflammatory process of acne. It secretes lipase (B570770) enzymes that hydrolyze triglycerides in sebum, releasing irritating free fatty acids that promote inflammation. Zinc has been shown to directly inhibit the activity of these bacterial lipases, thereby reducing a key trigger for acne-related inflammation.

Inhibition of Glycolysis : Zinc ions are potent inhibitors of glycolysis, the metabolic pathway that bacteria in dental plaque use to convert sugars into acid. This acid production leads to demineralization of tooth enamel and the development of dental caries. By impairing key enzymes in the glycolytic pathway, zinc reduces the rate and amount of acid produced by oral bacteria such as Streptococcus mutans. This inhibitory effect is a cornerstone of its anti-plaque and anti-caries activity in oral care products.

Modulation of Oral Microbiome Composition and Function

Beyond targeting specific bacteria, zinc citrate can modulate the broader oral microbial ecosystem. A balanced oral microbiome is essential for health, and imbalances can lead to conditions like gingivitis and caries.

A 2025 clinical study investigated the effects of a toothpaste containing this compound on the dental plaque microbiome over a six-week period. The findings revealed significant changes in both the composition and function of the microbial community compared to a control toothpaste.

Functional Changes :

Reduced Glycolysis : Metagenomic and metatranscriptomic analyses predicted a significant reduction in glycolysis within the plaque microbiome of the zinc toothpaste users. This aligns with zinc's known mechanism of inhibiting bacterial acid production.

Increased Health-Associated Pathways : The use of zinc citrate was associated with an increase in lysine (B10760008) biosynthesis and nitrate (B79036) reduction pathways. Lysine biosynthesis is linked to gum health, while nitrate reduction can contribute to whole-body health benefits.

Compositional Changes :

The study observed a notable shift in the bacterial populations. There was a decrease in taxa from the genus Fusobacterium and a corresponding increase in taxa from the genus Veillonella.

The table below details the observed modulatory effects of a this compound toothpaste on the oral microbiome from the 2025 clinical study.

Aspect of MicrobiomeEffect Observed with Zinc Citrate ToothpasteAssociated Health ImplicationReference(s)
Metabolic Function In-vivo reduction in glycolysis pathway activity.Reduced acid production, lower caries risk.
Metabolic Function Increase in lysine biosynthesis pathway.Linked to improved gum health.
Metabolic Function Increase in nitrate reduction pathway.Linked to whole-body health benefits.
Bacterial Composition Decrease in taxa from the genus Fusobacterium.Modulation of plaque community structure.
Bacterial Composition Increase in taxa from the genus Veillonella.Modulation of plaque community structure.

Interactions with Dental Plaque Biofilm Formation

Dental plaque is a classic example of a microbial biofilm. Zinc ions, delivered via this compound, have been shown to interfere with multiple stages of biofilm development, from initial adhesion to maturation and acid production. nih.govnih.gov

A primary benefit of this compound in oral care is its ability to reduce acid production within dental plaque. abstractarchives.comresearchgate.net This effect is largely achieved through the inhibition of bacterial glycolysis. researchgate.netresearchgate.net Zinc ions can interfere with key enzymes in the glycolytic pathway, thereby reducing the rate at which bacteria can metabolize carbohydrates into organic acids like lactate (B86563). scirp.orgresearchgate.net

Clinical studies have quantified this effect. In one study, the mean concentration of lactate in plaque following a carbohydrate challenge was significantly lower in the group that used a 2% this compound paste compared to a control group. abstractarchives.comresearchgate.net This demonstrates a direct inhibitory effect on food-induced acid production. abstractarchives.comresearchgate.net The delivery of zinc from the toothpaste results in elevated zinc concentrations in plaque for many hours, ensuring a sustained inhibitory effect. abstractarchives.comnih.gov

Table 2: Plaque Lactate Concentration After Carbohydrate Challenge

Treatment GroupMean Plaque Lactate Concentration (ppm)Source(s)
2% this compound (ZCT)16.3 abstractarchives.comresearchgate.net
Control (No Active)26.8 abstractarchives.comresearchgate.net

This compound significantly inhibits the formation and maturation of dental plaque biofilm. nih.govnih.gov One of the proposed mechanisms is the binding of zinc ions to the surface of oral bacteria, which alters their surface potential and reduces their ability to adhere to tooth surfaces. researchgate.net This anti-adhesion effect disrupts the initial step of biofilm formation.

Table 3: Reduction in Anaerobic Bacteria on Oral Surfaces with Zinc Citrate Dentifrice vs. Control (Overnight Samples)

Oral SitePercentage DecreaseSource(s)
Dental Plaque38.56% nih.gov
Tongue23.57% nih.gov
Cheek26.24% nih.gov
Saliva29.10% nih.gov

Mechanistic Studies of Bioavailability and Transport

Molecular Basis of Zinc Absorption

The absorption of zinc in the gastrointestinal tract is a complex and tightly regulated process, crucial for maintaining zinc homeostasis throughout the body. This process involves a sophisticated interplay of zinc-binding molecules and specialized transport proteins that facilitate the movement of zinc from the intestinal lumen into the enterocytes and subsequently into the bloodstream.

Role of Zinc-Binding Ligands and Transport Proteins

The bioavailability of dietary zinc is significantly influenced by its interaction with various ligands and the subsequent recognition by transport proteins. nih.gov In the intestinal lumen, zinc ions can bind to a variety of molecules, including amino acids, peptides, and organic acids like citrate (B86180). nih.govresearchgate.net These interactions can either enhance or inhibit zinc absorption. The primary proteins responsible for zinc transport across the intestinal cell membranes belong to two main families: the Zrt- and Irt-like protein (ZIP) family (solute carrier family 39A or SLC39A) and the Zn transporter (ZnT) family (solute carrier family 30 or SLC30). mdpi.comresearchgate.net

The ZIP transporters are responsible for importing zinc into the cytoplasm from the extracellular space or from intracellular organelles. researchgate.net Specifically, ZIP4 is a key transporter located on the apical membrane of enterocytes, playing a critical role in the initial uptake of dietary zinc from the intestinal lumen. mdpi.commdpi.comimrpress.com The expression of ZIP4 is highly regulated by dietary zinc levels; its expression increases during periods of zinc deficiency to maximize absorption. mdpi.comimrpress.com

Conversely, the ZnT transporters are involved in exporting zinc out of the cytoplasm, either across the cell membrane or into intracellular compartments for storage. researchgate.net ZnT1 is a crucial transporter located on the basolateral membrane of enterocytes, responsible for exporting zinc from the intestinal cells into the portal circulation for distribution to the rest of the body. mdpi.comimrpress.com Metallothionein (B12644479), an intracellular zinc-binding protein, also plays a significant role by buffering cytosolic zinc and regulating its transfer to zinc-requiring proteins and its eventual export from the cell. imrpress.comnih.gov

The following table summarizes the key proteins involved in intestinal zinc absorption:

Protein FamilySpecific TransporterLocation in EnterocytePrimary Function
ZIP (SLC39A) ZIP4Apical MembraneImports zinc from the intestinal lumen into the enterocyte. mdpi.commdpi.comimrpress.com
ZnT (SLC30) ZnT1Basolateral MembraneExports zinc from the enterocyte into the portal circulation. mdpi.comimrpress.com
Intracellular MetallothioneinCytosolBinds and buffers intracellular zinc, regulating its trafficking. imrpress.comnih.gov

Carrier-Mediated Absorption Kinetics

The absorption of zinc from the intestine is not a simple diffusion process but is primarily a carrier-mediated and saturable phenomenon, especially at physiological concentrations. mdpi.commdpi.comnih.gov This means that the rate of absorption increases with the concentration of zinc in the lumen up to a certain point, after which the transport system becomes saturated, and the absorption rate plateaus. This saturation kinetic is a hallmark of transport that relies on a finite number of protein carriers. mdpi.com

Studies in animal models, such as rats, have demonstrated this biphasic nature of zinc absorption. At lower luminal zinc concentrations, a saturable, carrier-mediated component is dominant. nih.gov However, at much higher concentrations, a non-saturable, passive diffusion component becomes more evident. mdpi.com The half-saturation constant (K_m), which reflects the affinity of the transporter for zinc, has been estimated to be in the range of 29–55 µM in vivo. mdpi.com

Research on broilers has further elucidated the kinetics of zinc absorption from different sources. Studies using ligated duodenal loops showed that the absorption of both inorganic zinc (from zinc sulfate) and organic zinc chelates follows a saturable, carrier-mediated process. cambridge.org The kinetic parameters, namely the maximum absorption velocity (J_max) and the Michaelis-Menten constant (K_m), can differ between various zinc compounds, suggesting that different or modified carrier systems might be involved. cambridge.orgnih.gov For instance, one study reported a higher K_m value for zinc absorption in the duodenum compared to the jejunum of broilers, indicating a lower affinity of the duodenal transporters. nih.gov

The table below presents kinetic parameters for zinc absorption from a study in broilers:

Intestinal SegmentK_m (mM)J_max (nmol/min per cm)
Duodenum1.44 ± 0.335.32 ± 1.46
Jejunum0.51 ± 0.172.57 ± 0.39
Data from a study on broilers, indicating differences in absorption kinetics between intestinal segments. nih.gov

Homeostatic Regulation of Zinc Uptake and Retention

The body maintains a stable internal zinc environment through a sophisticated system of homeostatic regulation that adjusts zinc absorption and excretion in response to dietary intake and bodily needs. nih.govresearchgate.net When dietary zinc intake is low, the efficiency of intestinal zinc absorption increases significantly, and endogenous zinc losses through feces and urine are reduced. researchgate.net Conversely, when zinc intake is high, fractional absorption decreases to prevent zinc overload. mdpi.com

This regulation is primarily achieved by modulating the expression of zinc transporter proteins. nih.gov In response to low zinc status, the expression of the apical importer ZIP4 is upregulated, leading to increased zinc uptake from the gut. mdpi.comimrpress.comnih.gov Conversely, high dietary zinc levels lead to the downregulation of ZIP4, thereby limiting absorption. mdpi.comnih.gov Similarly, the expression of the basolateral exporter ZnT1 can be adjusted to control the amount of zinc entering the bloodstream. imrpress.com

Studies in humans have shown that adaptation to a low-zinc diet involves a marked increase in the efficiency of zinc absorption and a reduction in both fecal and urinary zinc excretion. researchgate.net This demonstrates the body's remarkable ability to conserve zinc when supplies are limited. The pancreas also plays a role in zinc homeostasis by regulating the secretion of zinc into the intestine. imrpress.com

Comparative Bioavailability Mechanisms of Zinc Compounds (in animal models or mechanistic studies)

The chemical form of zinc significantly influences its bioavailability. Mechanistic studies, often conducted in animal models, have explored the differences in absorption between organic and inorganic zinc salts, shedding light on the factors that govern their uptake.

Analysis of Factors Affecting Absorption from Organic versus Inorganic Zinc Salts

Organic zinc salts, such as zinc citrate, are often considered to have higher bioavailability compared to inorganic forms like zinc sulfate (B86663) or zinc oxide. researchgate.netcabidigitallibrary.orgthepoultrysite.com Several factors contribute to this difference:

Solubility and Dissociation: For zinc to be absorbed, it must be in a soluble form in the gastrointestinal tract. Organic ligands like citrate can form soluble complexes with zinc, keeping it in solution and preventing its precipitation with inhibitors of absorption, such as phytates, which are commonly found in plant-based foods. cabidigitallibrary.orgthepoultrysite.com

Ligand-Mediated Transport: It is hypothesized that some organic zinc complexes may be absorbed intact or that the ligand itself may facilitate transport. For instance, amino acid-chelated zinc may utilize amino acid transport pathways, although direct evidence for the transport of the intact complex across the enterocyte membrane is limited. nih.gov

Reduced Antagonist Interactions: Inorganic zinc salts can readily dissociate in the gut, leaving the free zinc ion susceptible to binding with dietary antagonists like phytates and certain fibers, forming insoluble and unabsorbable complexes. thepoultrysite.com The chelation of zinc with an organic ligand can protect the zinc ion from these interactions, thereby enhancing its availability for absorption. cabidigitallibrary.orgthepoultrysite.com

Animal studies in broilers have provided evidence for the superior bioavailability of organic zinc sources. For example, one study found the relative biological value of an organic zinc source to be 164% compared to zinc sulfate (set at 100%), based on tibia zinc content. researchgate.net Another study in broilers reported that the bioavailability of zinc methionine relative to zinc sulfate was significantly higher, especially in the presence of dietary phytate. thepoultrysite.com

The following table summarizes the relative bioavailability of different zinc sources from a study in broiler chicks:

Zinc SourceRelative Bioavailability (%) vs. Zinc Sulfate
Zinc Amino Acid Complex110
Zinc Methionine113
KeyShure Zinc (a chelate)130
Data from a study comparing commercial organic zinc products to zinc sulfate. balchem.com

Impact of Complexation on Zinc Ion Release and Uptake

The stability of the zinc-ligand complex is a critical factor influencing zinc ion release and subsequent uptake by enterocytes. A complex that is too stable may not release the zinc ion in time for it to be taken up by the zinc transporters on the intestinal cell surface. Conversely, a complex that is too weak may dissociate prematurely, leaving the zinc ion vulnerable to antagonists.

The process of complexation with an organic ligand like citrate can influence zinc absorption in several ways:

pH-Dependent Stability: The stability of zinc-citrate complexes is pH-dependent. In the acidic environment of the stomach, the complex may be more stable, protecting the zinc. As the pH increases in the small intestine, the complex may partially dissociate, releasing zinc ions for uptake. mdpi.com

Enhanced Solubility: Citrate can increase the solubility of zinc, particularly at the neutral to slightly alkaline pH of the small intestine, which is crucial for absorption.

Interaction with Transporters: While the zinc ion itself is what is primarily transported by ZIP4, the presence of the citrate ligand in the luminal microenvironment may influence the local concentration of free zinc ions available to the transporter.

Studies on the complexation of zinc with ligands like fulvic acid have shown that the binding and release are highly dependent on pH and the chemical nature of the ligand. mdpi.com While direct mechanistic studies on the release of zinc from zinc citrate at the enterocyte surface are limited, the general principles of chelation chemistry suggest that the equilibrium between complexed and free zinc ions at the site of absorption is a key determinant of bioavailability. The organic ligand essentially acts as a delivery vehicle, bringing the zinc to the intestinal surface in a soluble and protected form, where it can then be released for transport into the cell.

Influence of Dietary and Gastrointestinal Factors on Zinc Speciation and Absorption

The bioavailability of zinc from dietary sources and supplements, including zinc citrate trihydrate, is not absolute. It is significantly modulated by a complex interplay of various dietary components and the physiological conditions within the gastrointestinal tract. nih.gov These factors influence the chemical form (speciation) of zinc in the intestinal lumen, which in turn dictates its solubility and subsequent absorption by the enterocytes. nih.gov

Dietary Factors:

The composition of a meal can either enhance or inhibit the absorption of zinc. nih.gov

Inhibitors: The most potent and well-documented inhibitor of zinc absorption is phytate (myoinositol hexaphosphate), a compound found in plant-based foods such as whole-grain cereals, legumes, nuts, and seeds. nih.govmdpi.comnih.gov In the gastrointestinal tract, phytate can form stable, insoluble complexes with zinc, rendering it unavailable for absorption and leading to its excretion. nih.govmdpi.comwur.nl The inhibitory effect is so significant that the dietary requirement for zinc may be increased by up to 50% for vegetarians. nih.gov The molar ratio of phytate to zinc in a meal is a critical determinant of zinc bioavailability; a ratio higher than 15:1 is considered to inhibit zinc absorption. wur.nl The presence of calcium can further exacerbate this inhibition by forming a Ca-Zn-phytic acid complex. mikronaehrstoffcoach.com Tannins, which are plant-derived compounds found in tea and coffee, can also impair the bioavailability of zinc. mikronaehrstoffcoach.com High doses of supplemental iron (≥25 mg) taken simultaneously with zinc in a fasted state can reduce zinc absorption, though this effect is not observed when they are consumed with a meal. nih.govmdpi.com

Enhancers: Dietary proteins, particularly those from animal sources, have a positive effect on zinc absorption. nih.govmdpi.com During digestion, proteins are broken down into amino acids and peptides. nih.gov Certain amino acids, such as histidine and methionine , can form soluble complexes with zinc, which enhances its uptake. nih.govresearchgate.net Animal proteins can also help to counteract the inhibitory effects of phytate. mikronaehrstoffcoach.comresearchgate.net Low-molecular-weight organic acids, like citrate , are also known to have a positive effect on zinc absorption, which is a key consideration for the bioavailability of zinc citrate. nih.govmdpi.com Citrate is the main zinc-binding ligand in human milk, contributing to the high bioavailability of zinc from this source. mdpi.com

Gastrointestinal Factors:

The environment and functioning of the gastrointestinal tract play a pivotal role in zinc absorption.

Luminal Factors: The acidic environment of the stomach helps to release zinc ions from food matrices. nih.gov Consequently, conditions that elevate the gastroduodenal luminal pH, such as the use of gastric acid suppressants (e.g., omeprazole), have been observed to potentially reduce the absorption of zinc from the small intestine. nih.gov Once in the small intestine, where the pH is neutral to slightly alkaline (pH 6-7.4), the released zinc ions can interact with various ligands that determine their speciation and availability for absorption. nih.govwur.nl

Intestinal Transport and Homeostasis: The absorption of zinc is a carrier-mediated process primarily occurring in the duodenum and jejunum. jst.go.jp It is regulated by zinc transporter proteins. imrpress.comnih.gov The transporter ZIP4 is located on the apical membrane of enterocytes and is responsible for uptake of zinc from the intestinal lumen into the cells. jst.go.jpimrpress.comnih.gov The expression of ZIP4 is upregulated during periods of dietary zinc restriction, representing a powerful homeostatic control mechanism to increase absorption efficiency. imrpress.comimrpress.com Once inside the enterocyte, zinc is chaperoned by intracellular proteins like metallothionein and transported across the basolateral membrane into the portal circulation by the transporter ZnT1 . jst.go.jpimrpress.comnih.gov The expression of ZnT1 is also regulated by zinc status. jst.go.jpimrpress.com Other transporters, such as ZIP5, ZIP14, and various ZnT proteins, are also involved in the complex processes of zinc movement across and within intestinal cells, as well as in endogenous zinc secretion. imrpress.comnih.govimrpress.com

Malabsorption Conditions: Gastrointestinal diseases can significantly impair zinc absorption and lead to deficiency. nih.gov Conditions such as inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis, are associated with zinc malabsorption. mdpi.com An estimated 15% to 40% of individuals with IBD experience zinc deficiency. mdpi.com

Interactive Data Tables

The following tables summarize the research findings on factors influencing zinc absorption.

Table 1: Influence of Dietary Factors on Zinc Bioavailability This table provides a summary of common dietary components and their effects on the absorption of zinc.

Dietary FactorEffect on Zinc AbsorptionMechanism of ActionKey Findings/Citations
Phytate InhibitoryForms insoluble zinc-phytate complexes in the intestinal lumen, preventing absorption. nih.govmdpi.comwur.nlThe primary dietary inhibitor of zinc absorption, found in whole grains, legumes, and nuts. nih.govmdpi.com A phytate:zinc molar ratio >15:1 significantly reduces bioavailability. wur.nl
Protein (Animal) EnhancingReleases amino acids (e.g., histidine, methionine) that form soluble complexes with zinc; can counteract phytate inhibition. nih.govmdpi.commikronaehrstoffcoach.comAnimal-based protein increases zinc absorption to a greater extent than plant-based protein. mdpi.comnih.gov
Protein (Plant) Variable/InhibitoryOften co-exists with high levels of phytate, which is the dominant factor. mdpi.comnih.govThe inhibitory effect is primarily due to phytate content in plant protein sources like legumes and unrefined cereals. mdpi.comnih.gov
Organic Acids (e.g., Citrate) EnhancingForm low-molecular-weight soluble complexes with zinc, improving its availability for uptake. nih.govCitrate is a key ligand enhancing zinc absorption from human milk and is used in supplements like zinc citrate for this reason. nih.govmdpi.com
Iron Inhibitory (Conditional)Competes with zinc for absorption, likely via shared transporters. nih.govInhibition is primarily observed with high-dose iron supplements (≥25 mg) taken without food; not significant when consumed with a meal or from fortified foods. nih.govmdpi.com
Calcium Inhibitory (Conditional)Can form insoluble calcium-zinc-phytate complexes, exacerbating phytate's effect. mikronaehrstoffcoach.comThe inhibitory effect is most pronounced in the presence of high phytate levels. mikronaehrstoffcoach.com Some studies show modest or no effect depending on the overall diet. nih.govnutritionalassessment.org
Tannins InhibitoryForm complexes with zinc, reducing its bioavailability. mikronaehrstoffcoach.comFound in tea, coffee, and wine. mikronaehrstoffcoach.com

Table 2: Impact of Phytate on Fractional Zinc Absorption This table presents data from a study demonstrating the dose-dependent inhibitory effect of phytate on the percentage of zinc absorbed from a meal.

Phytate Added to Meal (mg of phytate-P)Molar Ratio (Phytate:Zinc)Mean Fractional Zinc Absorption (%)
0~022%
25~516%
50~1014%
75~1511%
100>157%
140>157%
175>157%
250>156%
Data derived from studies on zinc absorption with varying levels of phytate added to test meals. researchgate.net

Advanced Material Applications and Nanotechnology

Zinc Citrate (B86180) as a Precursor for Inorganic Materials Synthesis

Zinc citrate trihydrate serves as an effective and economical precursor for the synthesis of sophisticated inorganic materials, primarily due to its decomposition characteristics which yield highly structured nanoscale materials.

This compound is utilized as a precursor for the synthesis of nanocrystalline zinc oxide (ZnO). The thermal decomposition of this compound is a key method for producing these nanoparticles. Research shows that the decomposition process occurs in three stages over a temperature range of 50°C to 420°C. matec-conferences.orgmatec-conferences.orgresearchgate.net This controlled thermal breakdown results in the formation of nanocrystalline ZnO with an average grain size of approximately 23 nanometers. matec-conferences.orgmatec-conferences.orgresearchgate.net

The sol-gel method, specifically the citrate route, is another prominent technique for synthesizing ZnO nanoparticles. researchgate.net In this approach, a zinc source like zinc nitrate (B79036) is mixed with citric acid, which acts as a complexing agent. The mixture is heated to form a gel, which is then calcined at temperatures ranging from 500°C to 600°C to produce the final ZnO nanoparticles with a wurtzite-type structure. The properties of the resulting ZnO nanocrystals can be influenced by factors such as the calcination temperature and the concentration of the citrate precursor. researchgate.net

Table 1: Thermal Decomposition of Zinc Citrate for Nanocrystalline ZnO Synthesis

Parameter Value Reference
Precursor This compound matec-conferences.org
Decomposition Temperature 50 - 420 °C matec-conferences.orgresearchgate.net
Number of Stages 3 matec-conferences.orgresearchgate.net
Final Product Nanocrystalline ZnO matec-conferences.orgmatec-conferences.org

In the fabrication of advanced carbon materials, this compound plays a crucial role as a precursor for a hard template. matec-conferences.orgmatec-conferences.org The process involves the in-situ formation of zinc oxide nanoparticles from zinc citrate during the pyrolysis of a polymer matrix, such as phenol-formaldehyde resin. matec-conferences.orgmatec-conferences.orgresearchgate.net These ZnO nanoparticles act as a template around which the carbon structure forms. matec-conferences.org

After the carbonization process, the ZnO template is easily and efficiently removed by a simple acid treatment, typically with hydrochloric acid. matec-conferences.org This leaves behind a porous carbon material with a well-defined mesoporous structure and a very high specific surface area. matec-conferences.org Research has demonstrated that this method can produce carbon materials with a specific surface area reaching up to 1051 m²/g. matec-conferences.orgmatec-conferences.orgresearchgate.net These materials exhibit significant potential for applications such as electrodes in supercapacitors, with reported specific capacities of 40 F/g. matec-conferences.orgmatec-conferences.orgresearchgate.net

Table 2: Properties of Mesoporous Carbon from Zinc Citrate Template Method

Property Value Reference
Precursor/Template Source This compound matec-conferences.orgmatec-conferences.org
Carbon Precursor Phenol-formaldehyde resin matec-conferences.orgmatec-conferences.org
Specific Surface Area (BET) 1051 m²/g matec-conferences.orgmatec-conferences.orgresearchgate.net

Role in Electrochemical Systems

Zinc citrate is gaining attention as a functional additive in electrolytes for electrochemical systems, particularly in aqueous zinc-ion batteries (ZIBs). Its presence can significantly improve battery performance by addressing key challenges at the electrode-electrolyte interface.

In aqueous ZIBs, zinc ions (Zn²⁺) typically exist within a stable solvation shell of water molecules, denoted as [Zn(H₂O)₆]²⁺. researchgate.netresearchgate.net This stable structure can hinder the battery's performance. Citrate anions (Cit³⁻), introduced into the electrolyte through additives like zinc citrate, act as tridentate chelating agents that effectively regulate this solvation shell. researchgate.net

Synchrotron X-ray absorption fine structure analyses have revealed that citrate anions manipulate the Zn²⁺ solvation shell by forming a unique chelate complex, [ZnCit(H₂O)₃]⁻. researchgate.net This reconfiguration of the solvation structure is crucial as it facilitates the desolvation process, which is a necessary step for zinc ion deposition on the anode. researchgate.netmdpi.com By altering the coordination environment of the zinc ion, citrate additives help to reduce the number of highly active water molecules directly interacting with the zinc ion, which in turn suppresses parasitic reactions. researchgate.netnih.gov

A major challenge in the development of rechargeable zinc-ion batteries is the formation of zinc dendrites and unwanted side reactions at the anode. mdpi.comsci-hub.se Dendrites are needle-like zinc deposits that can grow uncontrollably, leading to short circuits and battery failure. mdpi.com These issues often stem from the uneven deposition of zinc ions and parasitic reactions with water from the electrolyte. mdpi.comacs.org

The use of citrate as an electrolyte additive provides a multi-faceted solution to these problems. The formation of the [ZnCit(H₂O)₃]⁻ complex not only facilitates dehydration but also passivates the remaining coordinated water molecules, significantly mitigating their reactivity. researchgate.net This chelation process helps to homogenize the distribution of zinc ions at the electrode-electrolyte interface. researchgate.net A more uniform ion flux and deposition process discourages the preferential growth at certain points, thereby effectively suppressing the formation and growth of dendrites. researchgate.netacs.org This leads to a more stable and dense deposition on the zinc anode, extending the lifespan of the battery by up to 500%. researchgate.net

Development of Composite Materials

This compound is also utilized in the development of composite materials, primarily by acting as a precursor that is integrated into a matrix material. A key example is its use in creating porous carbon composites. In this application, zinc citrate powder is added to a solution used for the polymerization of a phenol-formaldehyde resin. matec-conferences.org The subsequent pyrolysis of this composite material leads to the in-situ formation of ZnO nanoparticles within the polymer matrix, which, after being removed, yields a high-surface-area carbon composite. matec-conferences.orgmatec-conferences.org This demonstrates its role in creating polymer-derived ceramic-carbon composites.

Incorporation into Polymer Matrices (e.g., Hydrogels for Contact Lenses)

The integration of this compound into polymer matrices, such as hydrogels, is an area of growing research interest, particularly for biomedical applications like therapeutic contact lenses. While direct studies focusing exclusively on this compound in contact lens hydrogels are emerging, the functional roles of its constituent ions—zinc and citrate—provide a strong basis for its potential applications.

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water, making them highly compatible with biological tissues. nih.gov Their properties can be tailored for specific applications, including the controlled release of therapeutic agents. nih.gov The incorporation of zinc ions into hydrogel matrices can be achieved through various mechanisms, including as cross-linking agents that enhance the mechanical stability of the polymer network. nih.gov For instance, divalent cations like zinc can form ionic cross-links with anionic polymer chains such as alginate, influencing the gel's swelling and release characteristics. nih.gov

In the context of ophthalmic applications, zinc is an essential mineral for eye health. webmd.com Research has explored the development of zinc-releasing hydrogels for treating ocular diseases. nih.gov These hydrogels can be designed to release zinc ions in a controlled manner, which can help in managing conditions where zinc levels are a factor. While some approaches focus on chelating excess zinc, others aim to deliver zinc to the ocular surface. The use of this compound as the zinc source in such hydrogels is plausible due to its biocompatibility and the known bioavailability of zinc from citrate salts. clinicaltrials.govnih.gov

Furthermore, the antimicrobial properties of zinc compounds are well-established. nih.govnih.govfrontiersin.org Incorporating zinc citrate into a hydrogel matrix for a contact lens could impart antimicrobial properties to the lens, potentially reducing the risk of eye infections associated with contact lens wear. Studies on nanocomposite films have shown that the incorporation of zinc oxide nanoparticles into polymer matrices like gelatin confers significant antimicrobial effects against pathogenic bacteria. elsevierpure.com A zinc-glucose-citrate complex has also demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that zinc citrate, as a source of zinc ions, could be a valuable functional additive in biomedical polymers.

The table below summarizes the potential roles of this compound components when incorporated into a polymer matrix:

ComponentPotential Role in Polymer MatrixSupporting Rationale
Zinc Ions (Zn²⁺) Cross-linking agent, Therapeutic agent, Antimicrobial agentCan form ionic bonds with polymer chains, essential for ocular health, exhibits broad-spectrum antimicrobial activity. nih.govwebmd.comnih.gov
Citrate Ions Modulator of release, Biocompatibility enhancerCan influence the release kinetics of zinc ions, citrate is a natural and biocompatible molecule. nih.govnih.gov
This compound Functional additive for controlled releaseCan be encapsulated within nanoparticles (e.g., whey protein) for sustained release within a matrix.

Functionalization of Surfaces with Zinc Citrate Complexes

The functionalization of material surfaces with specific chemical compounds is a key strategy in nanotechnology to impart desired properties such as biocompatibility, antimicrobial activity, or specific reactivity. The use of zinc citrate complexes for surface modification is an emerging area with potential applications in medical devices and other advanced materials.

Surface functionalization can be achieved through various techniques that alter the surface chemistry of a material. researchgate.net For example, the surfaces of metallic implants, such as those made of titanium, are often modified to improve their corrosion resistance and biocompatibility. unesp.br Research has shown that zinc oxide (ZnO) thin films can be deposited on such surfaces and then functionalized with organic molecules. unesp.br The citrate component of zinc citrate could play a significant role in binding to these surfaces. Citrate is known to have a strong affinity for various metal and metal oxide surfaces and is often used as a stabilizing agent for nanoparticles. nih.gov

The antimicrobial properties of zinc-containing coatings are of particular interest for medical devices to prevent infections. nih.gov Coatings based on zinc oxide have been shown to be effective against a range of microorganisms. nih.gov The functionalization of a surface with zinc citrate complexes could provide a localized and sustained release of zinc ions, thereby creating an antimicrobial surface. This approach could be advantageous over using zinc oxide nanoparticles, as it would involve a molecularly-based functionalization.

Research into a zinc-citrate metal-organic framework (MOF) encapsulated within a hydrogel for spinal cord injury repair highlights the potential of zinc-citrate structures in creating functional biomaterials. This system was designed for the on-demand release of therapeutic agents. While not a direct surface functionalization, it demonstrates the utility of zinc-citrate-based structures in advanced biomedical applications.

The table below outlines key research findings relevant to the surface functionalization potential of zinc citrate complexes:

Research AreaKey FindingsRelevance to Zinc Citrate Functionalization
Surface Functionalization of ZnO Films ZnO thin films can be functionalized with organic molecules containing carboxylic acid groups. unesp.brThe citrate molecule in zinc citrate contains carboxylic acid groups, suggesting it could be used to anchor the complex to ZnO or similar surfaces.
Citrate as a Nanoparticle Stabilizer Citrate is widely used to stabilize gold and other nanoparticles, indicating its strong interaction with material surfaces. nih.govThis affinity of citrate for surfaces can be exploited to bind zinc citrate complexes onto various materials.
Antimicrobial Coatings Zinc-based coatings are known to have significant antimicrobial activity, which is beneficial for medical implants. nih.govFunctionalizing a surface with zinc citrate could impart these antimicrobial properties through the controlled release of zinc ions.
Zinc-Citrate Metal-Organic Frameworks A zinc-citrate MOF has been successfully used in a hydrogel for therapeutic delivery.This demonstrates the feasibility of creating stable, functional structures based on zinc and citrate for biomedical use.

Industrial Crystallization Research and Process Engineering

Fundamental Mechanisms of Citrate (B86180) Nucleation and Crystal Growth

The nucleation and growth of citrate crystals are influenced by numerous factors, including supersaturation, temperature, solvent ratio, and pH. mdpi.comnih.gov Supersaturation, the primary driving force for crystallization, is achieved through methods like evaporation, cooling, or chemical reaction. mdpi.com For instance, in evaporative crystallization, the removal of the solvent creates the necessary concentration gradient. mdpi.com

Control Conditions for Crystal Morphology and Particle Size Distribution

Controlling the crystal morphology and particle size distribution (PSD) is paramount for ensuring the quality and functionality of the final zinc citrate trihydrate product. Most citrate products produced via conventional reactive crystallization methods tend to be needle-like or sheet-like powders, which often results in low bulk density and poor flowability. mdpi.comencyclopedia.pub Therefore, developing effective regulatory mechanisms for producing form-controlled and shape-controlled crystals is a pressing industrial need. encyclopedia.pub

A critical control parameter is the pH of the reaction system. For zinc citrate dihydrate, maintaining the pH at the endpoint of the reaction between 4.5 and 5.5 can yield a product with a purity of 97.0–99.8 wt%. mdpi.comencyclopedia.pub A patented method for producing zinc citrate crystals with improved particle uniformity involves suspending the addition of the zinc oxide emulsion reactant when the reaction mixture's pH is between 2.7 and 3.3. google.com This specific pause in the reaction is found to significantly improve the uniformity of the resulting crystal particles. google.com

The table below summarizes key control parameters and their effects on the crystallization of zinc citrate.

Control ParameterTarget Range/MethodEffect on Crystal PropertiesSource(s)
pH 2.7–3.3 (during reaction pause)Improves uniformity of crystal particles. google.com
pH 4.5–5.5 (at reaction endpoint)Increases product purity to 97.0–99.8%. mdpi.comencyclopedia.pub
Temperature 90-95 °C (neutralization reaction)Influences the formation of the trihydrate form. google.com

Influence of Supersaturation and Cooling Rates

Supersaturation is a critical driving force in crystallization, and its careful regulation is essential for controlling the nucleation and growth rates, which in turn dictate the final particle size and distribution. mdpi.com High levels of supersaturation can lead to rapid, uncontrolled nucleation, resulting in a large number of small crystals. dtu.dk Conversely, maintaining an optimal supersaturation level allows for controlled crystal growth, leading to larger, more uniform particles. mdpi.com The induction period—the time before nucleation begins—decreases exponentially as supersaturation increases. mdpi.com

Cooling rate is a primary tool for controlling supersaturation in cooling crystallization processes. researchgate.net A faster cooling rate generally leads to higher supersaturation, which can refine the microstructure of the resulting crystals. researchgate.net For sodium citrate, a cooling rate between 5°C and 12°C per hour was found to be optimal for controlling the particle size within the range of 0.38 to 0.83 mm. mdpi.com The rate of crystal formation during the nucleation phase is directly controlled by the cooling rate and duration. researchgate.net

ParameterInfluence on CrystallizationOutcome of ControlSource(s)
Supersaturation Acts as the driving force for both nucleation and growth.Optimal levels balance nucleation and growth for desired particle size. High levels can cause excessive nucleation and small crystals. mdpi.comdtu.dkmdpi.com
Cooling Rate Directly controls the level of supersaturation in the system.Slower rates can favor crystal growth over nucleation, leading to larger crystals. Faster rates can refine the microstructure. mdpi.comresearchgate.netresearchgate.net

Effect of Crystal Seed Addition

The addition of seed crystals is a highly effective and widely used strategy to control crystallization processes, particularly for managing primary nucleation and inducing crystallization at a desired point. mdpi.commt.com Seeding involves introducing a small mass of crystals into a supersaturated solution to provide a surface area for controlled crystal growth, thereby consuming the supersaturation in a predictable manner. mt.com

The timing and amount of seed addition are crucial factors that determine the final product's particle size. mdpi.com An appropriately designed seeding strategy can ensure batch-to-batch reproducibility. researchgate.net Key considerations include the seed loading (mass of seeds relative to the final product mass) and the seed size distribution. mt.comresearchgate.net Seeding at very high supersaturation levels can trigger excessive secondary nucleation, which may defeat the purpose unless a very fine crystal size is the desired outcome. mt.com By optimizing seed loading and size, it is possible to achieve a final product with a specific, targeted crystal size distribution. researchgate.net

Seeding ParameterImportance in Process ControlDesired OutcomeSource(s)
Timing of Addition Determines the supersaturation level at which growth begins.Induces crystallization at an optimal point to control nucleation. mdpi.com
Seed Loading (Mass) Influences the available surface area for growth.Helps produce a final crystal product of a specified size. mt.comresearchgate.net
Seed Size Affects the final crystal size distribution.Contributes to achieving a narrow and predictable particle size distribution. mt.comresearchgate.net

Strategies for Enhanced Product Functionalization

A primary goal of industrial crystallization is to produce a product with functional properties optimized for its end-use application. For this compound, key functional attributes include density, fluidity (flowability), and dissolution rate. mdpi.comgoogle.com As previously noted, many citrate products suffer from poor flowability and low bulk density due to their needle-like crystal shape. encyclopedia.pub

One key strategy for enhancing functionality is to specifically target the production of the trihydrate form over the dihydrate. A patent for this compound highlights that this form exhibits superior fluidity compared to zinc citrate dihydrate, making it less prone to caking during storage and more suitable as an additive in various industries. google.com The synthesis method for this improved-fluidity trihydrate involves reacting zinc carbonate or zinc oxide with citric acid and heating to 90-95°C. google.com

Other strategies focus on manipulating the crystallization process to alter the crystal habit. The use of specific catalysts and aids, as described in one patented method, can achieve rapid, high-yield production, which can influence the final crystal properties. google.com Furthermore, controlling parameters like pH, as discussed earlier, not only improves purity and particle uniformity but also indirectly affects bulk properties like density and flowability. google.com By moving away from the default needle-like morphology towards more equant or spherical shapes, the bulk density and flow characteristics of the powder can be significantly improved.

Functional PropertyStrategy for EnhancementMechanism/RationaleSource(s)
Fluidity/Flowability Target the synthesis of the trihydrate form.This compound is inherently less prone to caking and has better flow properties than the dihydrate form. google.com
Density Control crystal morphology to avoid needle-like shapes.More uniform, equant, or spherical crystals pack more efficiently, increasing bulk density. mdpi.comencyclopedia.pub
Dissolution Rate Control particle size and form.The specific hydrate (B1144303) form and the particle size distribution can impact how quickly the compound dissolves. encyclopedia.pub

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing high-purity zinc citrate trihydrate in laboratory settings?

  • Methodology : this compound is synthesized via neutralization of citric acid with a high-purity zinc source (e.g., zinc oxide or zinc chloride) under controlled pH (5.0–6.5). The precipitate is washed with deionized water to remove unreacted ions, followed by dehydration at 40–60°C to form the trihydrate . Gravimetric analysis or inductively coupled plasma mass spectrometry (ICP-MS) can confirm zinc content (≈34% elemental zinc by weight) .

Q. How can researchers quantify elemental zinc content in this compound, and what are the advantages/disadvantages of common analytical techniques?

  • Methodology :

Technique Principle Detection Limit Validation
ICP-MSMass spectrometry0.1 ppbRequires acid digestion
GravimetricWeight loss after dehydration±0.5%Validated via stoichiometric calculations (e.g., hydration state determination)
EDTA TitrationComplexometric titration±1%pH-dependent; interference from citrate requires masking agents

Q. What characterization techniques are essential for confirming the crystalline structure and purity of this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Compare peaks with reference data (e.g., PDF# 00-012-0257) to confirm trihydrate structure .
  • FTIR Spectroscopy : Identify citrate ligand coordination (e.g., asymmetric COO⁻ stretches at 1600–1650 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Measure weight loss at 100–150°C to confirm three water molecules per formula unit .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the anticalculus efficacy of this compound in dental applications, balancing in vitro and in vivo models?

  • Methodology :

  • In Vitro : Use hydroxyapatite discs to simulate enamel. Apply this compound (0.5–2% w/v) in artificial saliva, and quantify calcium phosphate deposition via atomic absorption spectroscopy .
  • In Vivo : Conduct randomized clinical trials (RCTs) with placebo controls. Use standardized indices (e.g., Volpe-Manhold score) to measure calculus reduction over ≥6 months. Ensure blinding and statistical power (n ≥ 50 per group) .

Q. How can contradictory solubility data for this compound in different buffer systems (e.g., citrate-phosphate vs. Tris-HCl) be resolved?

  • Methodology :

  • pH-Dependent Solubility : Measure solubility at pH 2.0–7.4 using shake-flask method. Citrate-phosphate buffers (pH 2.6–7.0) may enhance solubility due to ligand competition, while Tris buffers (pH 7–9) promote precipitation .
  • Ionic Strength Effects : Adjust NaCl concentration (0.1–1.0 M) to assess how ion pairing influences solubility .

Q. What strategies are effective for resolving discrepancies in bioavailability studies of this compound compared to other zinc salts (e.g., sulfate, gluconate)?

  • Methodology :

  • Caco-2 Cell Models : Compare zinc uptake kinetics (e.g., apparent permeability, Papp) under simulated intestinal conditions .
  • Isotope Tracing : Use <sup>65</sup>Zn-labeled compounds to track absorption in rodent models. Control for dietary zinc intake and endogenous excretion .

Q. How does this compound interact with transition metals (e.g., Cu²⁺, Fe³⁺) in biological systems, and what experimental approaches can elucidate these interactions?

  • Methodology :

  • UV-Vis Spectroscopy : Monitor metal-citrate complex formation (e.g., ligand-to-metal charge transfer bands at 250–300 nm) .
  • Competitive Binding Assays : Use chelators (e.g., EDTA) to quantify stability constants (log K) of Zn²⁺ vs. competing ions .

Q. What experimental parameters are critical for assessing the stability of this compound under varying storage conditions (temperature, humidity, pH)?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. Monitor hydration state via Karl Fischer titration and crystallinity via XRD .
  • pH Stability : Incubate in buffers (pH 2–9) and quantify zinc release via ICP-MS. Citrate degradation at pH < 3 may alter solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.